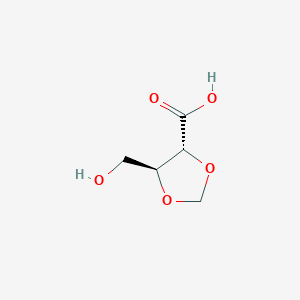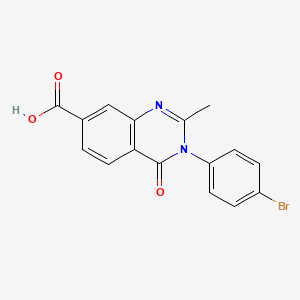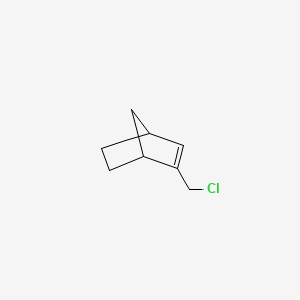![molecular formula C12H18ClNO6 B14457505 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 69821-44-9](/img/structure/B14457505.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a complex structure It is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a trimethylpyridinium ion The perchlorate anion balances the charge of the cationic part of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4,6-trimethylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Acetyloxy Group: The intermediate product is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Formation of the Perchlorate Salt: Finally, the compound is reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ion can interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate: This compound has a similar structure but with phenyl groups instead of methyl groups.
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
69821-44-9 |
|---|---|
Fórmula molecular |
C12H18ClNO6 |
Peso molecular |
307.73 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
InChI |
InChI=1S/C12H18NO2.ClHO4/c1-9-7-10(2)13(11(3)8-9)5-6-15-12(4)14;2-1(3,4)5/h7-8H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WIVYOEHXTWFABN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


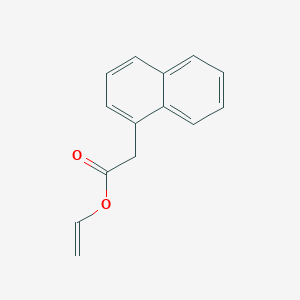
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
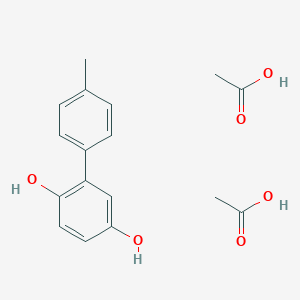
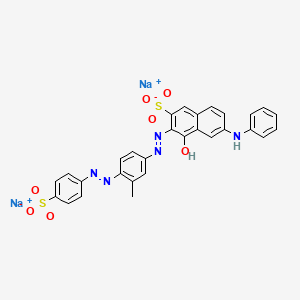
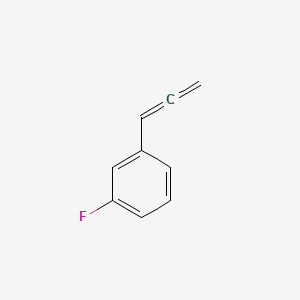

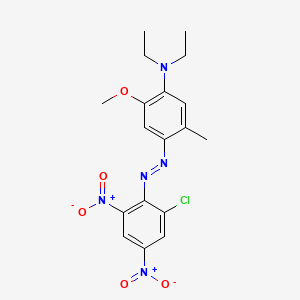
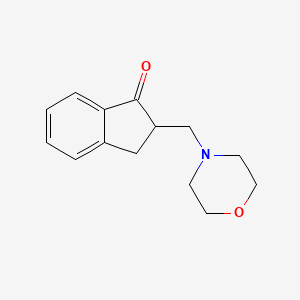
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
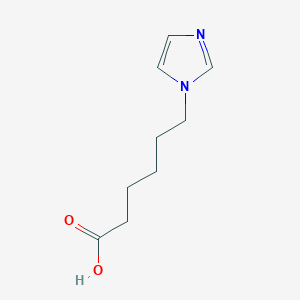
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
